![molecular formula C12H18N2O4S B5060406 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide, also known as MS-245, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a member of the protein tyrosine phosphatase family, which plays a crucial role in neuronal development and regeneration. Inhibition of PTPσ has been shown to promote axonal regeneration in the central nervous system, making MS-245 a potential therapeutic agent for neurological disorders.
Mécanisme D'action
PTPσ is a transmembrane protein that is expressed in neurons and plays a key role in inhibiting axonal regeneration. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide inhibits PTPσ by binding to its active site, thereby promoting axonal regeneration and functional recovery in neurological disorders.
Biochemical and Physiological Effects
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis. These effects are thought to be mediated by the inhibition of PTPσ and the subsequent promotion of axonal growth and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPσ. However, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide. One area of focus could be the development of more potent and selective PTPσ inhibitors. Another area of focus could be the optimization of the pharmacokinetic properties of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide in clinical trials for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The resulting compound is then reacted with propylamine and sodium hydride to form 2-methoxy-5-propylbenzoic acid. The final step involves the reaction of 2-methoxy-5-propylbenzoic acid with methylamine and sulfonyl chloride to form 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide.
Applications De Recherche Scientifique
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as spinal cord injury, traumatic brain injury, and multiple sclerosis. In preclinical studies, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis.
Propriétés
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-12(15)10-8-9(19(16,17)13-2)5-6-11(10)18-3/h5-6,8,13H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBUSBUIMCPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)
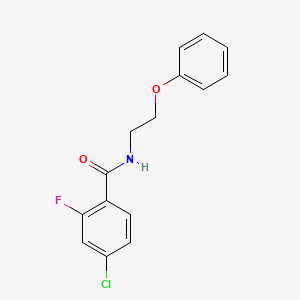
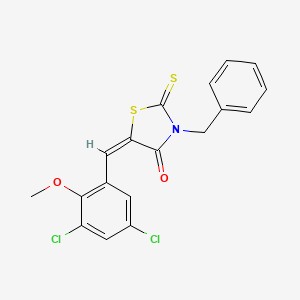
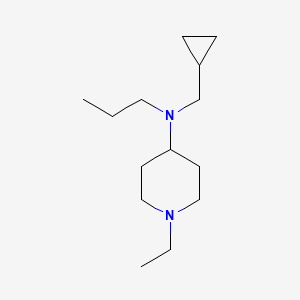
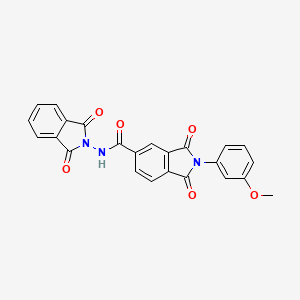

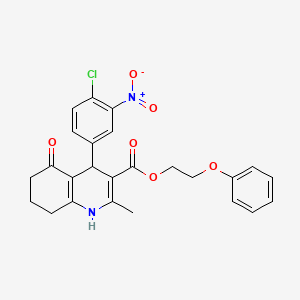
![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)